molecular formula C24H22N2O3 B6562028 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide CAS No. 946266-66-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide

Cat. No.: B6562028
CAS No.: 946266-66-6
M. Wt: 386.4 g/mol
InChI Key: BJOOFVCINRVBJM-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2-methoxybenzamide moiety at the 7-position. The benzoyl and methoxy groups are critical for modulating solubility, binding affinity, and metabolic stability, as observed in related compounds .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-14-13-17-10-7-15-26(21(17)16-19)24(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOFVCINRVBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is typically constructed via cyclization reactions. A common approach involves the acid-catalyzed cyclization of appropriately substituted anilines with carbonyl compounds. For example, 7-amino-1,2,3,4-tetrahydroquinoline can be synthesized by treating 3-aminocyclohexanone with a Brønsted acid (e.g., polyphosphoric acid) at 120–140°C. This method achieves cyclization through intramolecular imine formation, followed by in situ reduction of the resulting Schiff base.

Reaction Conditions:

  • Substrate: 3-Aminocyclohexanone (1.0 equiv)

  • Catalyst: Polyphosphoric acid (3.0 equiv)

  • Temperature: 130°C, 6–8 hours

  • Yield: 68–72%

Functionalization at the 1-Position

Introduction of the benzoyl group at the 1-position of tetrahydroquinoline typically employs Friedel-Crafts acylation. Benzoyl chloride reacts with the tetrahydroquinoline core in the presence of Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM).

Tetrahydroquinoline+Benzoyl chlorideAlCl3,DCM1-Benzoyltetrahydroquinoline\text{Tetrahydroquinoline} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-Benzoyltetrahydroquinoline}

Optimization Notes:

  • Excess AlCl₃ (2.5 equiv) ensures complete acylation.

  • Reaction time: 4 hours at 0°C to room temperature.

  • Quenching with ice water prevents over-acylation.

Installation of the 2-Methoxybenzamide Moiety

Amide Bond Formation

The 7-amino group of 1-benzoyltetrahydroquinoline undergoes nucleophilic acyl substitution with 2-methoxybenzoyl chloride. This step is facilitated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of DIPEA (N,N-Diisopropylethylamine).

Procedure:

  • Activation: 2-Methoxybenzoic acid (1.2 equiv) is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF for 15 minutes.

  • Coupling: 1-Benzoyltetrahydroquinolin-7-amine (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup: The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield: 82–85%

Alternative Routes: Carbodiimide-Mediated Coupling

For laboratories lacking HATU, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can be substituted:

1-Benzoyltetrahydroquinolin-7-amine+2-Methoxybenzoic acidEDC, HOBt, DCMTarget Compound\text{1-Benzoyltetrahydroquinolin-7-amine} + \text{2-Methoxybenzoic acid} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}

Conditions:

  • EDC (1.5 equiv), HOBt (1.5 equiv), DCM, 0°C to room temperature, 24 hours.

  • Yield: 75–78%.

Reaction Optimization and Challenges

Solvent Effects on Amidation

Comparative studies indicate that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to epimerization. Non-polar solvents (DCM, chloroform) favor stereochemical integrity at the expense of slower kinetics.

Solvent Screening Data:

SolventReaction Time (h)Yield (%)Purity (%)
DMF128598
DCM247899
THF188097

Byproduct Formation and Mitigation

Common byproducts include:

  • N,O-Bis-acylated species: Result from over-reaction of the 7-amino group. Mitigated by using 1.2 equiv of 2-methoxybenzoyl chloride.

  • Ring-opening artifacts: Observed when strong acids (e.g., TFA) are present. Neutral workup conditions (sodium bicarbonate) are critical.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.52–7.48 (m, 5H, benzoyl), 6.92 (d, J = 8.8 Hz, 1H, methoxybenzamide), 3.87 (s, 3H, OCH₃).

  • HRMS (ESI): Calculated for C₂₄H₂₂N₂O₃ [M+H]⁺: 397.1552; Found: 397.1556.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Scale-Up Considerations

Catalytic Efficiency

Transitioning from milligram to kilogram scale requires replacing HATU with cost-effective alternatives like T3P (Propylphosphonic Anhydride). A 10 g trial using T3P achieved 80% yield with comparable purity.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated amidation to reduce reliance on coupling agents. Irradiation of 2-methoxybenzoic acid with [Ru(bpy)₃]²⁺ generates acyl radicals, which react with the tetrahydroquinoline amine.

Conditions:

  • [Ru(bpy)₃]Cl₂ (2 mol%), blue LEDs, DMSO, 6 hours.

  • Yield: 70%.

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer and mixing efficiency. A microreactor setup reduced reaction time for the acylation step from 4 hours to 15 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a common pharmacophore. Key substituent variations and their impacts include:

  • 1-Benzoyl vs. 1-Isobutyryl/Thiophenesulfonyl :
    • N-(1-Benzoyl-...) (Target): The benzoyl group enhances aromatic interactions in binding pockets, as seen in bromodomain inhibitors like GSK6853 .
    • 4-(tert-Butyl)-N-(1-isobutyryl-...) (AG0001YQ): The isobutyryl group reduces steric hindrance, improving solubility (MW: 378.51 g/mol) but increases acute oral toxicity (GHS Category 4) .
    • Thiophenesulfonyl derivatives : Compounds like 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-...) (CAS 898429-80-6) introduce sulfonyl groups, which may enhance hydrogen bonding but add molecular weight (442.6 g/mol) .
  • 7-Substituents: 2-Methoxybenzamide (Target) vs. Methanesulfonamide (Compound 24): Methoxy groups in the target compound likely improve membrane permeability compared to the polar methanesulfonamide in Compound 24 (MP: 236–237°C) .

Research Findings and Implications

  • Synthetic Methodologies :
    • Amide coupling (e.g., DIPEA-mediated reactions in THF/DMF) is a common strategy for benzamide derivatives, as seen in the synthesis of N-(4-benzimidazolylphenyl)-2-methoxybenzamide (35% yield) .
    • Substituent introduction (e.g., cyclopropanecarbonyl in ) requires precise stoichiometry to avoid side products .
  • Structure-Activity Relationships (SAR) :
    • Methoxy groups at the benzamide ortho-position (as in the target compound) improve target engagement by reducing steric clash, a trend observed in Sulpiride’s tranqulizing effects .
    • Bulkier 1-substituents (e.g., benzoyl vs. methyl) enhance thermal stability, as reflected in higher melting points (e.g., Compound 21: 220–221°C) .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. Its diverse biological activities make it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O2C_{24}H_{23}N_{3}O_{2} with a molecular weight of 385.46 g/mol. The compound features a tetrahydroquinoline core substituted with a benzoyl group and a methoxybenzamide moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC24H23N3O2C_{24}H_{23}N_{3}O_{2}
Molecular Weight385.46 g/mol
CAS Number1203036-47-8

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains and fungi. The incorporation of functional groups such as benzoyl enhances the compound's efficacy against pathogens by interfering with their metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Studies demonstrate that it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Anticonvulsant Activity

High-throughput screening has identified this compound as a candidate for anticonvulsant activity. SAR (Structure-Activity Relationship) studies reveal that modifications to the tetrahydroquinoline structure can lead to enhanced binding affinity at specific receptor sites associated with seizure activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in inflammation and neurotransmitter regulation.
  • Receptor Modulation : It modulates receptor activity associated with pain perception and seizure threshold.
  • Protein Interaction : The compound acts as a biological probe for studying protein interactions and enzyme mechanisms.

Study on Anti-inflammatory Activity

In a study conducted on animal models of inflammation, this compound demonstrated a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an alternative treatment for chronic inflammatory diseases .

Anticonvulsant Efficacy Study

Another study focused on the anticonvulsant efficacy of this compound revealed that it significantly reduced seizure frequency in induced models compared to standard treatments. The findings suggest that this compound could be developed into a new anticonvulsant medication .

Q & A

Q. What synthetic routes are commonly employed for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide, and what are the critical reaction conditions?

The synthesis typically involves:

  • Acylation of a tetrahydroquinoline precursor (e.g., 1,2,3,4-tetrahydroquinolin-7-amine) with benzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Coupling of the intermediate with 2-methoxybenzoyl chloride, often catalyzed by 4-dimethylaminopyridine (DMAP) to enhance reactivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Key conditions include inert atmosphere (N₂/Ar) to prevent oxidation and controlled temperatures (0–25°C) to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H, ¹³C) : Identifies substituent positions and confirms the absence of rotational isomers, which may arise due to restricted rotation around the amide bond .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₂N₂O₃) and detects isotopic patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus), given structural similarities to sulfonamide-containing analogs with reported antibacterial activity .
  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases, leveraging the benzamide moiety’s potential interaction with kinase active sites .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to improve yield and purity?

  • Catalyst Selection : Replace DMAP with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency .
  • Solvent Optimization : Use dichloromethane (DCHM) or dimethylformamide (DMF) for better solubility of intermediates .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in situ IR to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve discrepancies in NMR data caused by rotational isomers?

  • Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks into singlets, confirming the presence of conformers .
  • Computational Modeling : Use density functional theory (DFT) to calculate energy barriers for amide bond rotation and correlate with experimental spectra .

Q. How can the molecular target of this compound be elucidated in cancer cell lines?

  • Affinity Chromatography : Immobilize the compound on a solid support (e.g., NHS-activated Sepharose) to pull down interacting proteins from lysates, followed by LC-MS/MS identification .
  • Molecular Docking : Screen against kinase or receptor databases (e.g., PDB) using software like AutoDock Vina to predict binding modes .
  • CRISPR-Cas9 Knockout : Validate target involvement by observing reduced activity in cells lacking the putative target gene .

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